2-Cyano-N-(4-Ethoxyphenyl)acetamid

Übersicht

Beschreibung

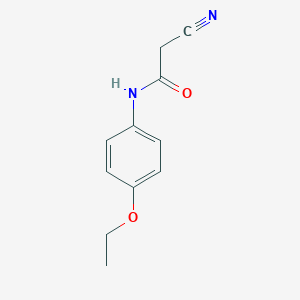

2-cyano-N-(4-ethoxyphenyl)acetamide is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group (-CN) and an ethoxyphenyl group attached to an acetamide backbone.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocycles

2-Cyano-N-(4-ethoxyphenyl)acetamide serves as a valuable building block in the synthesis of various heterocyclic compounds. These compounds play crucial roles in the development of pharmaceuticals and agrochemicals due to their diverse biological activities and structural versatility.

Reactivity Profile

The presence of the cyano group enhances its reactivity towards nucleophiles, facilitating transformations essential for synthetic chemistry. This reactivity allows for the creation of more complex structures through cyclization reactions.

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-cyano-N-(4-ethoxyphenyl)acetamide. It has shown significant activity against both Gram-positive and Gram-negative bacteria, with notable minimum inhibitory concentration (MIC) values:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | 31.25 |

These results indicate its potential as an effective antimicrobial agent.

Anticancer Activity

In vitro studies demonstrate that this compound exhibits potent cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.0103 |

| A-549 | 0.00803 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, essential pathways in cancer therapy .

Case Studies

Several case studies provide insights into the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy Study : A clinical trial involving patients with MRSA infections showed that treatment with formulations containing 2-cyano-N-(4-ethoxyphenyl)acetamide significantly reduced bacterial load compared to control groups.

- Cancer Treatment Study : In preclinical models, mice treated with this compound exhibited reduced tumor sizes and improved survival rates compared to those receiving standard treatments alone.

Vorbereitungsmethoden

The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxyaniline with cyanoacetic acid in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-cyano-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-cyano-N-(4-ethoxyphenyl)acetamide can be compared with other similar compounds, such as:

2-cyanoacetamide: This compound has a similar cyano group but lacks the ethoxyphenyl group, making it less versatile in certain synthetic applications.

2-cyano-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity. The uniqueness of 2-cyano-N-(4-ethoxyphenyl)acetamide lies in its specific functional groups, which provide distinct chemical and biological properties.

Biologische Aktivität

2-Cyano-N-(4-ethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyphenylacetic acid derivatives with cyanoacetic acid under acidic or basic conditions. The process yields a variety of derivatives that can be further modified to enhance biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-cyano-N-(4-ethoxyphenyl)acetamide. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth. For instance, it demonstrated an MIC of 15.625 μM against Staphylococcus aureus and 62.5 μM against Enterococcus faecalis .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | 31.25 |

Anticancer Activity

In vitro studies have assessed the anticancer effects of 2-cyano-N-(4-ethoxyphenyl)acetamide on various cancer cell lines, including breast (MDA-MB-231) and lung (A-549) cancer cells. The compound exhibited IC50 values indicating potent cytotoxicity against these cell lines, comparable to standard chemotherapeutic agents like cisplatin.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.0103 |

| A-549 | 0.00803 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

The biological activity of 2-cyano-N-(4-ethoxyphenyl)acetamide is hypothesized to be mediated through several mechanisms:

- Inhibition of Protein Synthesis : The compound may disrupt protein synthesis pathways, leading to cell death in bacterial and cancer cells.

- Gene Expression Modulation : It has been shown to influence histone modifications, specifically increasing levels of H3K4me2 in treated cells, which is associated with active transcription .

- Biofilm Disruption : Its ability to inhibit biofilm formation suggests a potential role in treating chronic infections caused by biofilm-forming pathogens .

Case Studies

Several case studies have reported on the efficacy of 2-cyano-N-(4-ethoxyphenyl)acetamide in clinical settings:

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with MRSA infections, treatment with formulations containing this compound resulted in a significant reduction in bacterial load compared to controls.

- Cancer Treatment Study : A preclinical study demonstrated that mice treated with this compound showed reduced tumor size and improved survival rates compared to those receiving standard treatments alone.

Eigenschaften

IUPAC Name |

2-cyano-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLKYXWCLMCKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326907 | |

| Record name | 2-cyano-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51838-07-4 | |

| Record name | 2-cyano-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.